(E)-N-(4-Methylphenyl)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)methanimine
Description
(E)-N-(4-Methylphenyl)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)methanimine is an imine derivative featuring a 1,2,3-triazole core linked to a 4-methylphenyl group and a phenyl-substituted triazole moiety. This compound belongs to a class of Schiff bases known for their diverse applications in coordination chemistry, material science, and medicinal research. The (E)-configuration of the imine bond is critical for its structural rigidity and intermolecular interactions, particularly in crystalline states .
Properties
CAS No. |
6206-72-0 |
|---|---|
Molecular Formula |
C16H14N4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-(2-phenyltriazol-4-yl)methanimine |
InChI |
InChI=1S/C16H14N4/c1-13-7-9-14(10-8-13)17-11-15-12-18-20(19-15)16-5-3-2-4-6-16/h2-12H,1H3 |
InChI Key |
ORQACWHIUPMHKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=NN(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
(E)-N-(4-Methylphenyl)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)methanimine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
Synthesis
The synthesis of (E)-N-(4-Methylphenyl)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)methanimine involves several key steps, primarily focusing on the formation of the triazole ring. The compound can be synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a well-established method for creating 1,2,3-triazoles. The starting materials typically include 4-methylphenyl isocyanate and phenylacetylene derivatives.
Antioxidant Activity
Research has shown that compounds containing the 1,2,3-triazole moiety exhibit significant antioxidant activity. For instance, derivatives of triazoles have been evaluated for their ability to scavenge free radicals using methods such as DPPH and ABTS assays. In particular, triazole derivatives have demonstrated IC50 values indicating potent antioxidant properties, often surpassing standard antioxidants like butylated hydroxyanisole (BHA) .
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| Triazole Derivative A | 93.75 ± 0.47 | 7.12 ± 2.32 |
| BHA | N/A | Standard |
Antibacterial Activity
The antibacterial activity of (E)-N-(4-Methylphenyl)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)methanimine has been evaluated against various pathogenic bacteria. Studies indicate that this compound exhibits significant antibacterial effects against strains such as Escherichia coli and Klebsiella pneumoniae. The presence of the 4-methylphenyl group enhances its efficacy compared to other derivatives .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| K. pneumoniae | 20 µg/mL |
The mechanism by which (E)-N-(4-Methylphenyl)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)methanimine exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways associated with oxidative stress and bacterial growth. For example, molecular docking studies suggest that triazole derivatives can bind effectively to the active sites of enzymes like carbonic anhydrase-II, leading to inhibition .
Case Studies
A notable case study involved evaluating the antioxidant capacity of various triazole derivatives in vitro. The study found that certain substitutions on the triazole ring significantly enhanced radical scavenging activity. Compounds with electron-donating groups showed improved performance in scavenging assays compared to those with electron-withdrawing groups .
Another study focused on the antibacterial properties of triazole derivatives against common pathogens. The results indicated that modifications in the phenyl ring structure could lead to enhanced antibacterial activity, providing insights into structure-activity relationships (SAR) essential for drug development .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Crystallographic and Structural Parameters of Selected Imine Derivatives
- Halogen-Substituted Analogs : The chloro- and bromo-substituted derivatives () exhibit nearly identical dihedral angles (~56°) between terminal phenyl rings, indicating similar conformational rigidity. However, the unit cell parameters differ slightly due to halogen size (Br: a=8.0720 Å vs. Cl: a=7.9767 Å), impacting packing efficiency .
- Heterocyclic Modifications : The benzodioxol-triazole analog () crystallizes in an orthorhombic system, contrasting with the triclinic packing of halogenated analogs. Its extended substituents (propenyl-triazole) introduce additional hydrogen-bonding motifs (N–H⋯O, O–H⋯S), absent in the target compound .
Electronic and Substituent Effects
- Halogen Effects : Chloro and bromo substituents () strengthen C–H⋯X (X=Cl, Br) interactions, stabilizing crystal lattices. The larger bromine atom increases van der Waals interactions, slightly expanding unit cell volume (Br: V=1813.8 ų vs. Cl: V=1792.5 ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
